molecular formula C25H35N3O6S B15340635 3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid

3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid

Cat. No.: B15340635
M. Wt: 505.6 g/mol
InChI Key: OOTNIMUKQVRCGZ-UHFFFAOYSA-N
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Description

The compound 3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid is a structurally complex molecule featuring a thieno[3,4-d]imidazole core modified with a pentanoylaminohexanoyloxy-phenylpropanoic acid side chain. This core structure is shared with biotin (vitamin B7), a coenzyme essential for carboxylation reactions in metabolism .

Properties

Molecular Formula

C25H35N3O6S

Molecular Weight

505.6 g/mol

IUPAC Name

3-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid

InChI

InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)

InChI Key

OOTNIMUKQVRCGZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid involves multiple steps, including the formation of the thieno[3,4-d]imidazole core, followed by the attachment of the pentanoylamino and hexanoyloxy groups, and finally the phenylpropanoic acid moiety. Each step requires specific reagents and conditions, such as the use of palladium-catalyzed coupling reactions, protection and deprotection strategies, and careful control of reaction temperatures and times .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Core Thienoimidazole Derivatives

The thienoimidazole ring system is a hallmark of biotin and its analogs. Below is a structural comparison of key derivatives:

Compound Name Core Structure Key Substituents Molecular Formula (Estimated)
Biotin (3aS,4S,6aR)-hexahydrothieno[3,4-d]imidazol-2-one Pentanoic acid chain C₁₀H₁₆N₂O₃S
Compound 5 () (3aS,6aR)-tetrahydrothieno[3,4-d]imidazol-2-one 4-Methoxybenzyl groups, pentanoic acid C₂₅H₂₈N₂O₅S
Compound 18 () Hexahydrothieno[3,4-d]imidazol-2-one 6-Aminohexylamide C₁₆H₂₇N₅O₂S
Target Compound Hexahydrothieno[3,4-d]imidazol-2-one Pentanoylaminohexanoyloxy-phenylpropanoic acid ~C₂₈H₃₆N₄O₇S (calculated)

Key Differences :

  • Biotin has a simple pentanoic acid chain, enabling binding to avidin/streptavidin proteins .
  • Compound 5 introduces methoxybenzyl groups for steric protection during synthesis .
  • Compound 18 replaces the carboxylic acid with an aminohexylamide, enhancing solubility for conjugation .

Functional and Pharmacological Comparisons

Data Tables

Table 1: Structural and Functional Properties

Property Biotin Compound 5 Target Compound
Molecular Weight 244.31 g/mol 468.57 g/mol ~596.74 g/mol
Water Solubility High Low Moderate
Key Functional Group Carboxylic acid Methoxybenzyl Phenylpropanoic acid
Application Cofactor Synthetic intermediate Drug delivery

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